Cas no 90199-02-3 (methyl bicyclo[3.1.0]hexane-6-carboxylate)

Methyl bicyclo[3.1.0]hexane-6-carboxylate is a bicyclic ester compound characterized by its strained ring structure, which imparts unique reactivity in synthetic applications. The molecule's rigid framework and carboxylate functionality make it a valuable intermediate in organic synthesis, particularly for constructing complex cyclic systems or serving as a precursor in pharmaceutical and agrochemical research. Its stability under various reaction conditions allows for versatile functionalization, while the strained ring system can facilitate ring-opening or rearrangement reactions. The compound is typically handled under inert conditions due to its sensitivity to moisture and strong acids/bases. Its purity and structural consistency are critical for reproducible results in methodological studies or target-oriented synthesis.
methyl bicyclo[3.1.0]hexane-6-carboxylate structure
90199-02-3 structure
Product name:methyl bicyclo[3.1.0]hexane-6-carboxylate
CAS No:90199-02-3
MF:C8H12O2
MW:140.179682731628
CID:798114
PubChem ID:3470680

methyl bicyclo[3.1.0]hexane-6-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Bicyclo[3.1.0]hexane-6-carboxylicacid, methyl ester
    • Bicyclo[3.1.0]hexane-6-carboxylic acid, methyl ester (7CI,9CI)
    • methyl bicyclo[3.1.0]hexane-6-carboxylate
    • AKOS004115310
    • 90199-02-3
    • DTXSID10392786
    • SCHEMBL7354850
    • MethylBicyclo[3.1.0]hexane-6-carboxylate
    • EN300-130313
    • Inchi: InChI=1S/C8H12O2/c1-10-8(9)7-5-3-2-4-6(5)7/h5-7H,2-4H2,1H3
    • InChI Key: SOHLDDNHSFAQHJ-UHFFFAOYSA-N
    • SMILES: COC(=O)C1C2CCCC12

Computed Properties

  • Exact Mass: 140.084
  • Monoisotopic Mass: 140.084
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.3Ų
  • XLogP3: 1.8

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 183.1±8.0 °C at 760 mmHg
  • Flash Point: 56.8±6.0 °C
  • Vapor Pressure: 0.8±0.3 mmHg at 25°C

methyl bicyclo[3.1.0]hexane-6-carboxylate Security Information

methyl bicyclo[3.1.0]hexane-6-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-130313-0.5g
methyl bicyclo[3.1.0]hexane-6-carboxylate
90199-02-3
0.5g
$723.0 2023-06-08
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN7933-10G
methyl bicyclo[3.1.0]hexane-6-carboxylate
90199-02-3 95%
10g
¥ 20,196.00 2023-04-13
Enamine
EN300-130313-1.0g
methyl bicyclo[3.1.0]hexane-6-carboxylate
90199-02-3
1g
$928.0 2023-06-08
Enamine
EN300-130313-5.0g
methyl bicyclo[3.1.0]hexane-6-carboxylate
90199-02-3
5g
$2692.0 2023-06-08
TRC
B593230-10mg
methyl bicyclo[3.1.0]hexane-6-carboxylate
90199-02-3
10mg
$ 70.00 2022-06-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN7933-250MG
methyl bicyclo[3.1.0]hexane-6-carboxylate
90199-02-3 95%
250MG
¥ 1,617.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN7933-1G
methyl bicyclo[3.1.0]hexane-6-carboxylate
90199-02-3 95%
1g
¥ 4,039.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN7933-5G
methyl bicyclo[3.1.0]hexane-6-carboxylate
90199-02-3 95%
5g
¥ 12,117.00 2023-04-13
Enamine
EN300-130313-10000mg
methyl bicyclo[3.1.0]hexane-6-carboxylate
90199-02-3
10000mg
$3992.0 2023-09-30
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1558084-250mg
Methyl bicyclo[3.1.0]Hexane-6-carboxylate
90199-02-3 98%
250mg
¥4844.00 2024-04-26

Additional information on methyl bicyclo[3.1.0]hexane-6-carboxylate

Recent Advances in the Study of Methyl Bicyclo[3.1.0]hexane-6-carboxylate (CAS: 90199-02-3) in Chemical Biology and Pharmaceutical Research

Methyl bicyclo[3.1.0]hexane-6-carboxylate (CAS: 90199-02-3) is a bicyclic compound that has garnered significant attention in recent years due to its unique structural properties and potential applications in chemical biology and pharmaceutical research. This compound, characterized by its strained bicyclic framework, has been explored for its utility in drug design, medicinal chemistry, and as a building block for more complex molecular architectures. Recent studies have focused on its synthesis, reactivity, and biological activity, shedding light on its potential as a versatile tool in drug discovery and development.

One of the key areas of interest in the study of methyl bicyclo[3.1.0]hexane-6-carboxylate is its role as a precursor in the synthesis of bioactive molecules. Researchers have demonstrated its utility in the construction of spirocyclic and fused ring systems, which are common motifs in many pharmacologically active compounds. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted its use in the synthesis of novel kinase inhibitors, where the strained ring system was found to enhance binding affinity and selectivity toward specific kinase targets. This finding underscores the compound's potential in the design of next-generation therapeutics.

In addition to its synthetic applications, methyl bicyclo[3.1.0]hexane-6-carboxylate has also been investigated for its intrinsic biological activity. Recent in vitro studies have shown that derivatives of this compound exhibit promising antimicrobial and anti-inflammatory properties. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported that certain analogs of the compound demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest that further exploration of its structure-activity relationships could lead to the development of new antimicrobial agents.

The mechanistic insights into the biological activity of methyl bicyclo[3.1.0]hexane-6-carboxylate and its derivatives have also been a focus of recent research. Computational modeling and molecular dynamics simulations have been employed to elucidate the interactions between these compounds and their biological targets. For example, a 2023 study in ACS Chemical Biology utilized docking studies to reveal how the strained bicyclic system of the compound facilitates unique binding modes with protein targets, thereby influencing its pharmacological profile. Such studies are critical for optimizing the compound's efficacy and minimizing off-target effects.

Despite these advancements, challenges remain in the large-scale synthesis and application of methyl bicyclo[3.1.0]hexane-6-carboxylate. The compound's strained ring system poses synthetic difficulties, and recent efforts have been directed toward developing more efficient and scalable synthetic routes. A 2023 publication in Organic Letters described a novel catalytic method for the enantioselective synthesis of the compound, which could facilitate its broader use in pharmaceutical research. Additionally, ongoing studies are exploring its stability and pharmacokinetic properties to assess its suitability as a drug candidate.

In conclusion, methyl bicyclo[3.1.0]hexane-6-carboxylate (CAS: 90199-02-3) represents a promising scaffold in chemical biology and pharmaceutical research. Its unique structural features, combined with its demonstrated biological activity and synthetic versatility, make it a valuable target for further investigation. Future research should focus on optimizing its synthesis, expanding its applications in drug discovery, and elucidating its mechanisms of action to fully realize its potential in the development of novel therapeutics.

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(CAS:90199-02-3)methyl bicyclo[3.1.0]hexane-6-carboxylate
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Purity:99%
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